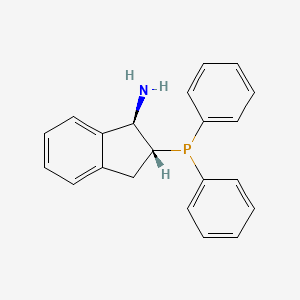

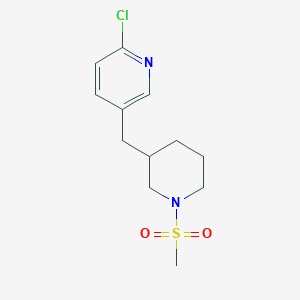

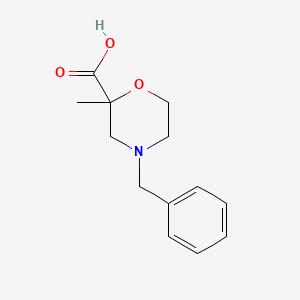

![molecular formula C7H5BrN2OS B1444561 2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine CAS No. 214337-35-6](/img/structure/B1444561.png)

2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

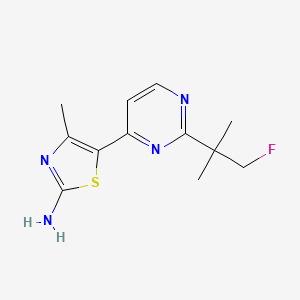

2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine (2-Br-5-OMe-TzP) is an organic compound belonging to the family of heterocyclic aromatic compounds. It is a white, crystalline solid with a melting point of 118-120°C. 2-Br-5-OMe-TzP has a wide range of applications in scientific research and in the chemical industry. It is used as a starting material for the synthesis of various other compounds, as an intermediate in organic synthesis, and as a reagent in various biochemical and physiological studies.

Applications De Recherche Scientifique

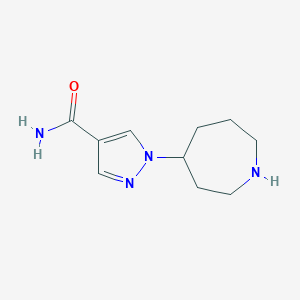

Application 1: Phosphoinositide 3-Kinase Inhibitors

- Summary of the Application: Thiazolo[5,4-b]pyridine derivatives have been identified as potent inhibitors of phosphoinositide 3-kinases (PI3Ks), which are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .

- Methods of Application or Experimental Procedures: A series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues were designed and synthesized. These compounds were prepared in seven steps from commercially available substances in moderate to good yields .

- Results or Outcomes: The compounds showed potent PI3K inhibitory activity. The IC50 of a representative compound could reach to 3.6 nm. The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity .

Application 2: Synthesis of Novel Thiazole Derivatives

- Summary of the Application: Thiazole is a core structural motif present in a wide range of natural products. Thiazole derivatives also have a wide range of medicinal and biological properties .

- Methods of Application or Experimental Procedures: The reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yielded 2-(4-(1-(2-(4-(2-Arylhydrazono)-5-s-4,5-dihydrothiazol-2-yl)hydrazono)-ethyl)phenyl)isoindoline-1,3-dione and 2-(4-(1-(2-(5-(2-Arylhydrazono)-4-oxo-4,5-dihydrothiazol-2-yl)hydrazono)ethyl)-phenyl)isoindoline-1,3-dione .

- Results or Outcomes: The structures of the newly synthesized compounds were elucidated whenever possible on the basis of elemental analysis, spectral data, and alternative synthetic routes. Three of them were evaluated against a breast cancer cell line for their antitumor activity .

Application 3: Synthesis of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors

- Summary of the Application: A series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have been designed and synthesized. These compounds showed potent phosphoinositide 3-kinase (PI3K) inhibitory activity .

- Methods of Application or Experimental Procedures: These thiazolo[5,4-b]pyridines were efficiently prepared in seven steps from commercially available substances in moderate to good yields .

- Results or Outcomes: The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity. The IC50 of a representative compound could reach to 3.6 nm .

Application 4: Synthesis of Novel Thiazole, Pyranothiazole, Thiazolo[4,5-b]Pyridines and Thiazolo[5′,4′:5,6]Pyrano[2,3-d]Pyrimidine Derivatives

- Summary of the Application: Thiazole is a core structural motif present in a wide range of natural products. Thiazole derivatives also have a wide range of medicinal and biological properties .

- Methods of Application or Experimental Procedures: The reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yielded 2-(4-(1-(2-(4-(2-Arylhydrazono)-5-s-4,5-dihydrothiazol-2-yl)hydrazono)-ethyl)phenyl)isoindoline-1,3-dione and 2-(4-(1-(2-(5-(2-Arylhydrazono)-4-oxo-4,5-dihydrothiazol-2-yl)hydrazono)ethyl)-phenyl)isoindoline-1,3-dione .

- Results or Outcomes: The structures of the newly synthesized compounds were elucidated whenever possible on the basis of elemental analysis, spectral data, and alternative synthetic routes. Three of them were evaluated against a breast cancer cell line for their antitumor activity .

Propriétés

IUPAC Name |

2-bromo-5-methoxy-[1,3]thiazolo[5,4-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2OS/c1-11-5-3-2-4-6(10-5)12-7(8)9-4/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTRHCDBAVCPFSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=C1)N=C(S2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.